molecular formula C32H22N4 B1663767 5,15-Diphenyl-21H,23H-porphine CAS No. 22112-89-6

5,15-Diphenyl-21H,23H-porphine

Cat. No.: B1663767
CAS No.: 22112-89-6
M. Wt: 462.5 g/mol
InChI Key: QIBKIAFNCVIIMG-UHFFFAOYSA-N
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Description

5,15-Diphenylporphyrin is a synthetic porphyrin compound characterized by the presence of phenyl groups at the 5 and 15 positions of the porphyrin ring. Porphyrins are a group of organic compounds, widely recognized for their role in biological systems, such as heme and chlorophyll. 5,15-Diphenylporphyrin is particularly notable for its applications in scientific research, especially in the fields of chemistry and medicine.

Mechanism of Action

Target of Action

The primary target of 5,15-Diphenyl-21H,23H-porphine (5,15-DPP) is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a cytokine-inducible transcription factor that plays crucial roles in inflammation and cancer .

Mode of Action

5,15-DPP is a cell-permeable porphyrin derivative that selectively binds to STAT3 . It inhibits STAT3 dimerization via Src homology 2 (Sh2) domains . This prevents nuclear translocation and DNA binding . The compound selectively antagonizes STAT3-SH2 with an IC50 of 0.28 µM , and it poorly inhibits STAT1 with an IC50 of 10 µM .

Biochemical Pathways

The compound reduces IL-6-dependent STAT3 activation and consequent c-myc expression . Aberrant STAT3 activity has been associated with transforming mechanisms induced by oncogenic tyrosine kinases . STAT3 functions as a critical mediator of oncogenic signaling through transcriptional activation of genes encoding apoptosis inhibitors, cell-cycle regulators, and inducers of angiogenesis .

Pharmacokinetics

It is known that the compound is cell-permeable , which suggests that it can readily cross cell membranes to exert its effects.

Result of Action

5,15-DPP blocks TRAIL-induced migration and invasion in A549 cells . It has also been used to analyze its effects on malignant peripheral nerve sheath tumor (MPNST) survival and proliferation . Furthermore, inhibition of JAK/STAT signaling in satellite cells via 5,15-DPP has been used to stimulate muscle regeneration in a model of aging skeletal muscle deterioration .

Biochemical Analysis

Biochemical Properties

5,15-Diphenyl-21H,23H-porphine plays a crucial role in biochemical reactions by selectively binding to STAT3. This binding inhibits STAT3 dimerization via Src homology 2 (SH2) domains, preventing nuclear translocation and DNA binding. The compound poorly inhibits STAT1 and does not affect Grb2. It reduces IL-6-dependent STAT3 activation and consequent c-myc expression in MDA-MB-468 cells and blocks TRAIL-induced migration and invasion in A549 cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce IL-6-dependent STAT3 activation and c-myc expression in MDA-MB-468 cells. Additionally, it blocks TRAIL-induced migration and invasion in A549 cells. The compound also affects the polarization of macrophages and endometrial stromal cells, modulating the immune response .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively binding to STAT3 with a dissociation constant (Kd) of 880 nM. This binding inhibits STAT3 dimerization via SH2 domains, preventing nuclear translocation and DNA binding. The compound poorly inhibits STAT1 with an IC50 of 10 µM and does not affect Grb2. It reduces IL-6-dependent STAT3 activation and c-myc expression in MDA-MB-468 cells and blocks TRAIL-induced migration and invasion in A549 cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits STAT3 activity and reduces tumor growth. At higher doses, it may exhibit toxic or adverse effects. The threshold effects and toxicities observed in these studies highlight the importance of optimizing dosage for therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its therapeutic efficacy. Understanding the transport and distribution mechanisms is essential for optimizing its use in clinical settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,15-Diphenylporphyrin typically involves the condensation of 5-phenyldipyrromethane with trimethyl orthoformate. The reaction is carried out in dichloromethane, with trichloroacetic acid as a catalyst. The mixture is stirred in the dark for several hours, followed by the addition of pyridine to quench the excess acid. The final product is obtained after purification steps, including rotary evaporation and silica gel chromatography .

Industrial Production Methods: While the industrial production of 5,15-Diphenylporphyrin is not as common as its laboratory synthesis, the methods used are generally scaled-up versions of the laboratory procedures. The key steps involve the careful control of reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,15-Diphenylporphyrin undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Common reducing agents like sodium borohydride can be used.

    Substitution: Halogenation and alkylation reactions are typical, where halogens or alkyl groups replace hydrogen atoms on the phenyl rings.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,15-Diphenyl-21H,23H-porphine, also known as 5,15-DPP, is a synthetic porphyrin compound with phenyl groups at the 5 and 15 positions of the porphyrin ring . Porphyrins are a group of organic compounds recognized for their role in biological systems, such as heme and chlorophyll. 5,15-Diphenylporphyrin is notable for its applications in scientific research, especially in chemistry and medicine.

Scientific Research Applications

5,15-Diphenylporphyrin has a wide range of applications in scientific research:

  • Chemistry It is used as a ligand in coordination chemistry and catalysis. It can be used to create conductive directly fused poly(porphyrin) coatings by oxidative chemical vapor deposition .
  • Biology It is investigated for its role in biological systems and as a model compound for studying heme proteins.
  • Medicine It is explored for its potential as a therapeutic agent, particularly as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. 5,15-DPP is a selective STAT3-SH2 antagonist .
  • Industry It is utilized in the development of materials for photodynamic therapy and as photosensitizers in solar energy conversion. It may also have sensing properties in thin films .

Applications in Cancer Research

5,15-DPP blocks TRAIL-induced migration and invasion in A549 cells. It has been shown to reduce IL-6-dependent STAT3 activation and c-myc expression in MDA-MB-468 cells. Additionally, the compound affects the polarization of macrophages and endometrial stromal cells, modulating the immune response. It has anticancer activity and has shown great promise in cancer theranostics .

Comparison with Similar Compounds

Uniqueness: 5,15-Diphenylporphyrin is unique due to its selective inhibition of the STAT3 pathway, which is not commonly observed in other porphyrin derivatives. This specificity makes it a valuable tool in studying STAT3-related biological processes and potential therapeutic applications .

Biological Activity

5,15-Diphenyl-21H,23H-porphine (5,15-DPP) is a synthetic porphyrin derivative that has garnered attention for its biological activities, particularly its role as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3). This compound is notable for its potential therapeutic applications in cancer treatment due to STAT3's involvement in oncogenic signaling pathways.

Target of Action:
5,15-DPP primarily targets STAT3, a critical protein involved in cell proliferation and survival. The compound binds selectively to the Src homology 2 (SH2) domain of STAT3, inhibiting its dimerization and subsequent nuclear translocation, which is essential for its transcriptional activity.

Biochemical Pathways:
The inhibition of STAT3 by 5,15-DPP leads to a reduction in interleukin-6 (IL-6)-dependent STAT3 activation and downregulation of c-myc expression in various cancer cell lines such as MDA-MB-468. This action disrupts oncogenic signaling pathways that promote tumor growth and survival .

Cellular Effects

5,15-DPP has been shown to affect several cellular processes:

  • Inhibition of Migration and Invasion: In A549 lung cancer cells, treatment with 5,15-DPP blocked TRAIL-induced migration and invasion, indicating its potential role in preventing cancer metastasis.
  • Macrophage Polarization: The compound also influences the polarization of macrophages and endometrial stromal cells, suggesting a modulation of the immune response that could be beneficial in cancer therapy.
  • Gene Expression Modulation: By inhibiting STAT3 activity, 5,15-DPP alters gene expression profiles associated with cell cycle regulation and apoptosis resistance .

Pharmacokinetics

5,15-DPP is characterized as a cell-permeable compound with favorable solubility properties due to the presence of phenyl groups at the 5 and 15 positions on the porphyrin ring. This structural modification enhances its electronic properties and catalytic activity compared to other porphyrins.

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of 5,15-DPP as a STAT3 inhibitor:

  • Binding Affinity: The compound exhibits a binding affinity (KD) of approximately 880 nM for STAT3. Its inhibitory concentration (IC50) for STAT3 is around 0.28 µM, while it poorly inhibits other SH2-containing proteins like STAT1 (IC50 = 10 µM) and shows no effect on Grb2 .
  • Impact on Gene Expression: The downregulation of c-myc expression due to reduced STAT3 activation has been quantitatively assessed in treated cells .

Case Studies

Several case studies have explored the implications of using 5,15-DPP in cancer therapy:

  • Breast Cancer Models: In MDA-MB-468 breast cancer cells, treatment with 5,15-DPP led to significant reductions in cell viability and migration rates when compared to control groups.
  • Lung Cancer Models: A549 cells treated with 5,15-DPP showed inhibited migratory capacity in response to TRAIL exposure, highlighting its potential as an anti-metastatic agent.

Summary Table: Biological Activity Overview

Activity TypeDescriptionReference
Target Protein STAT3
IC50 for STAT3 0.28 µM
KD Value ~880 nM
Effect on c-myc Downregulation in MDA-MB-468 cells
Inhibition of Migration Blocked TRAIL-induced migration in A549 cells
Macrophage Polarization Modulates immune response

Properties

IUPAC Name

10,20-diphenyl-21,22-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22N4/c1-3-7-21(8-4-1)31-27-15-11-23(33-27)19-25-13-17-29(35-25)32(22-9-5-2-6-10-22)30-18-14-26(36-30)20-24-12-16-28(31)34-24/h1-20,33,35H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBKIAFNCVIIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C=C6C=CC2=N6)C7=CC=CC=C7)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447492
Record name 5,15-Diphenyl-21H,23H-porphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22112-89-6
Record name 5,15-Diphenyl-21H,23H-porphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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